

An In-depth Technical Guide to PI4K-IN-1: Cellular Function and Pathways

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Compound of Interest		
Compound Name:	PI4K-IN-1	
Cat. No.:	B15606865	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of **PI4K-IN-1**, a potent inhibitor of Phosphatidylinositol 4-Kinase (PI4K). It details its mechanism of action, impact on cellular signaling pathways, and relevant experimental methodologies for its study.

Introduction to Phosphatidylinositol 4-Kinases (PI4Ks)

Phosphatidylinositol 4-kinases (PI4Ks) are a family of essential lipid kinases that catalyze the phosphorylation of phosphatidylinositol (PtdIns) at the 4-position of the inositol ring, producing phosphatidylinositol 4-phosphate (PI4P).[1][2][3] This reaction is a fundamental step in phosphoinositide metabolism. PI4P serves as a precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a critical signaling molecule, and also functions as a key regulator of membrane trafficking, cytoskeletal organization, and various signaling cascades.[2][4][5]

Mammalian cells have four PI4K isoforms, categorized into two types: Type II (PI4KIIα and PI4KIIβ) and Type III (PI4KIIIα and PI4KIIIβ).[6][7] These isoforms exhibit distinct subcellular localizations and play non-redundant roles in cellular physiology.[2][7]

• PI4KIIIα (PI4KA): Primarily located at the endoplasmic reticulum and plasma membrane, it is crucial for maintaining the plasma membrane pool of PI4P and PI(4,5)P2.[1][7][8] It has been



identified as an essential host factor for the replication of several RNA viruses, including the Hepatitis C virus (HCV).[1][4][6][8]

• PI4KIIIβ (PI4KB): Localized to the Golgi apparatus, it regulates secretion and trafficking through this organelle.[7][8] Like its alpha counterpart, it is hijacked by various RNA viruses, such as enteroviruses, to create PI4P-enriched replication organelles.[8][9][10][11]

Given their critical roles in both normal physiology and disease, particularly in viral infections and cancer, PI4Ks have emerged as significant targets for therapeutic intervention.[1][2][9][12]

PI4K-IN-1: A Potent PI4K Inhibitor

PI4K-IN-1 (also referred to as compound 44 in some literature) is a potent small molecule inhibitor targeting the Type III PI4K isoforms.[13] Its high affinity for PI4KIIIα makes it a valuable chemical tool for dissecting the specific functions of this kinase and for exploring its therapeutic potential.

Quantitative Data: Inhibitory Activity

The inhibitory potency of **PI4K-IN-1** has been characterized against multiple kinase targets. The data, presented as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are summarized below. A higher pIC50 value indicates greater potency.

Target Kinase	pIC50	IC50 (nM)
ΡΙ4ΚΙΙΙα	9.0	1
ΡΙ4ΚΙΙΙβ	6.6	251
РІЗКү	5.0	10,000
ΡΙ3Κα	4.0	>100,000
ΡΙ3Κδ	<4.1	>79,433
РІЗКβ	<3.7	>200,000
·		

Source: All data in this table is

derived from

MedchemExpress.[13]



As the data indicates, **PI4K-IN-1** is highly potent and selective for PI4KIII α over PI4KIII β and the tested Class I PI3K isoforms.

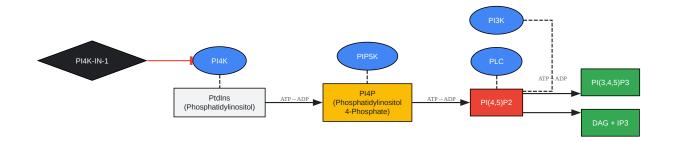
Cellular Function and Signaling Pathways

PI4Ks are central to the phosphoinositide signaling network, which governs a multitude of cellular processes. By inhibiting PI4K, particularly PI4KIIIα, **PI4K-IN-1** can modulate these pathways.

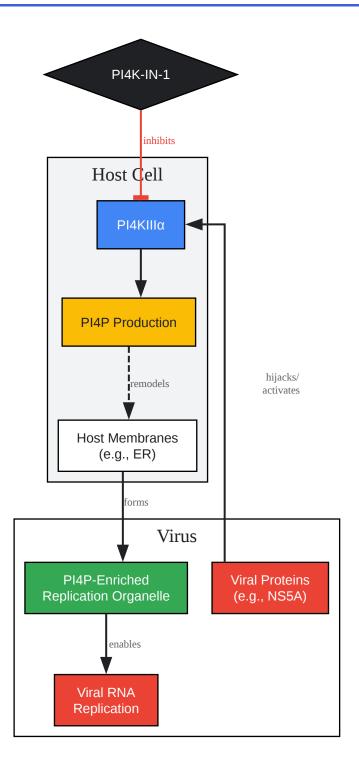
Core Phosphoinositide Signaling Pathway

PI4Ks initiate a critical phosphorylation cascade. PI4K phosphorylates PtdIns to generate PI4P. PI4P can then be further phosphorylated by PIP5K (Phosphatidylinositol-4-Phosphate 5-Kinase) to produce PI(4,5)P2. PI(4,5)P2 is a versatile signaling lipid at the plasma membrane that can be cleaved by Phospholipase C (PLC) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3), or phosphorylated by PI3K to generate phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3), a key activator of the Akt signaling pathway.[1][5]

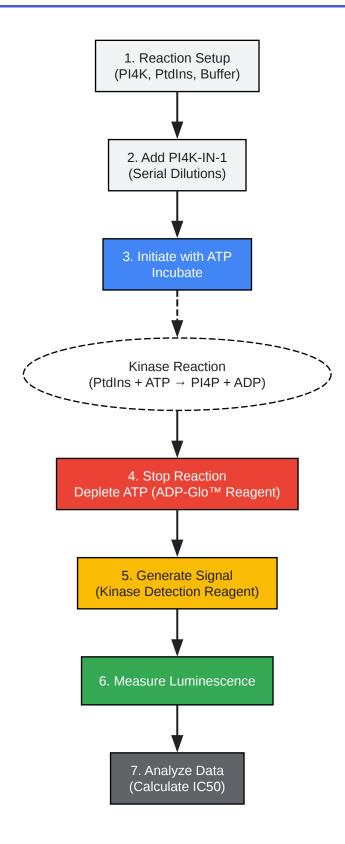












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